molecular formula C21H24N4O B12244080 4-({4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)quinoline

4-({4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)quinoline

Cat. No.: B12244080
M. Wt: 348.4 g/mol
InChI Key: UCXWCVAMFBICRZ-UHFFFAOYSA-N
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Description

4-({4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)quinoline is a complex organic compound that features a quinoline core structure substituted with a piperidine ring and an ethylpyrimidine moiety

Preparation Methods

The synthesis of 4-({4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4-({4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields.

Scientific Research Applications

4-({4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)quinoline involves its interaction with molecular targets such as enzymes or receptors. The ethylpyrimidine moiety may play a crucial role in binding to specific sites, while the quinoline core can modulate the compound’s overall activity. Pathways involved in its mechanism of action include inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar compounds to 4-({4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)quinoline include:

These compounds share structural similarities, such as the presence of piperidine and quinoline or pyrimidine rings, but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific combination of these moieties, which may confer distinct biological or chemical properties.

Properties

Molecular Formula

C21H24N4O

Molecular Weight

348.4 g/mol

IUPAC Name

4-[[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]quinoline

InChI

InChI=1S/C21H24N4O/c1-2-16-13-23-21(24-14-16)26-18-8-11-25(12-9-18)15-17-7-10-22-20-6-4-3-5-19(17)20/h3-7,10,13-14,18H,2,8-9,11-12,15H2,1H3

InChI Key

UCXWCVAMFBICRZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)CC3=CC=NC4=CC=CC=C34

Origin of Product

United States

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